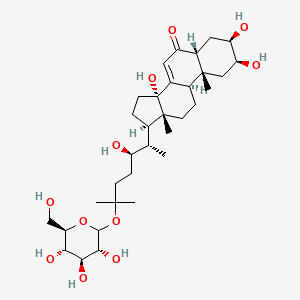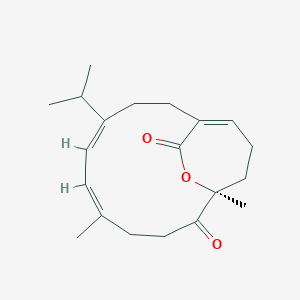
Sarcophytolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sarcophytolide is a natural product found in Sarcophyton trocheliophorum, Sarcophyton glaucum, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties
Sarcophytolide, isolated from the soft coral Sarcophyton glaucum, has shown promising results in neuroprotection. It exhibited a significant cytoprotective effect against glutamate-induced neurotoxicity in rat embryonic primary cortical cells. The neuroprotective effect of sarcophytolide may be partially due to an increased expression of the proto-oncogene bcl-2, indicating its potential as a treatment for neurodegenerative disorders (Badria et al., 1998).
Antitumor and Antioxidant Activities
Sarcophytolide has demonstrated significant antitumor and antioxidant properties. It has been found to suppress tumor promoter-induced oxidative events and DNA damage in vivo, suggesting its role in cancer prevention. Specifically, sarcophytolide reduced the levels of DNA oxidation markers in mouse skin exposed to tumor promoters (Wei & Frenkel, 1992). Furthermore, it showed cytotoxic effects against various human cancer cell lines, underscoring its potential as an anticancer agent (Nam et al., 2015).
Antimicrobial Properties
Sarcophytolide has been noted for its antimicrobial activity. It exhibits good antimicrobial activity towards Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Saccharomyces cerevisiae (Badria et al., 1997). This broad-spectrum activity suggests its potential use in treating various infections.
Eigenschaften
Molekularformel |
C20H28O3 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(1S,5Z,7E)-1,5-dimethyl-8-propan-2-yl-15-oxabicyclo[9.3.2]hexadeca-5,7,11-triene-2,16-dione |
InChI |
InChI=1S/C20H28O3/c1-14(2)16-9-7-15(3)8-12-18(21)20(4)13-5-6-17(11-10-16)19(22)23-20/h6-7,9,14H,5,8,10-13H2,1-4H3/b15-7-,16-9+/t20-/m0/s1 |
InChI-Schlüssel |
PSZUHEPXMXTNIL-VYZDZDEQSA-N |
Isomerische SMILES |
C/C/1=C/C=C(\CCC2=CCC[C@@](C(=O)CC1)(OC2=O)C)/C(C)C |
SMILES |
CC1=CC=C(CCC2=CCCC(C(=O)CC1)(OC2=O)C)C(C)C |
Kanonische SMILES |
CC1=CC=C(CCC2=CCCC(C(=O)CC1)(OC2=O)C)C(C)C |
Synonyme |
sarcophytolide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



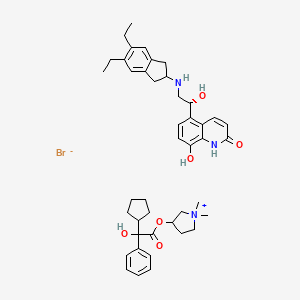
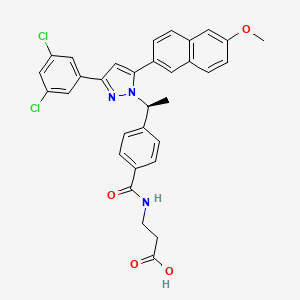
![4-[(8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B1251897.png)
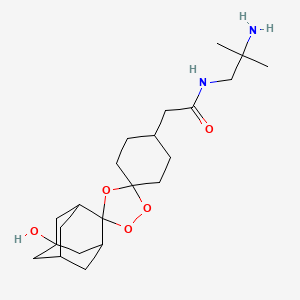
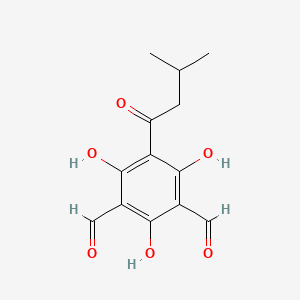
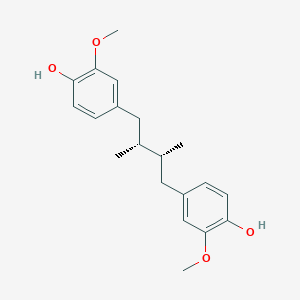
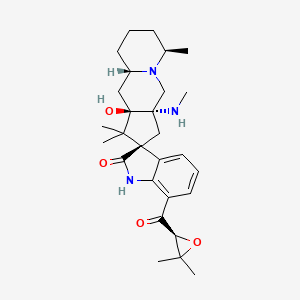
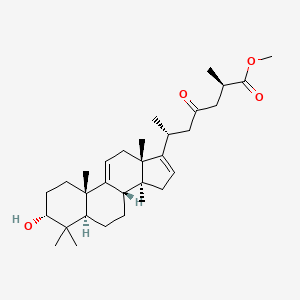
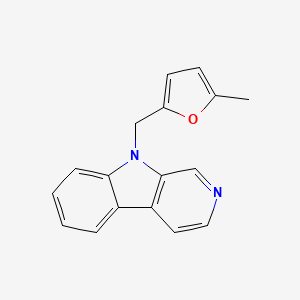
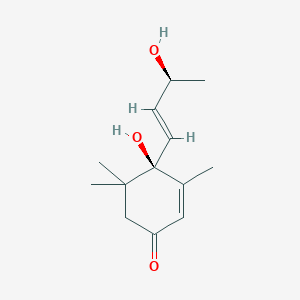
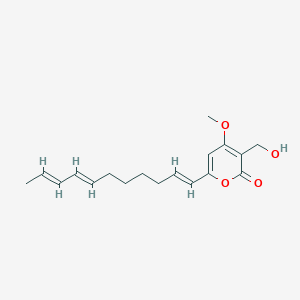
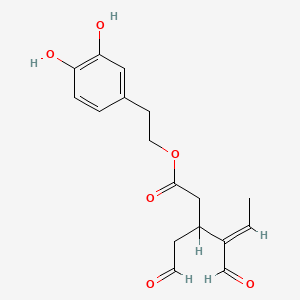
](/img/structure/B1251915.png)
